Lipophilicity (LogP) Enhancement: 4,6‑Dichloro‑2‑carbonitrile vs. Unsubstituted Benzothiazole‑2‑carbonitrile
The introduction of chlorine atoms at the 4‑ and 6‑positions of the benzothiazole‑2‑carbonitrile core significantly increases lipophilicity. The target compound exhibits a computed XLogP3 of 3.8 [1] and a reported LogP of 3.47 , whereas the non‑chlorinated analog benzo[d]thiazole‑2‑carbonitrile (CAS 2602‑85‑9) has a lower lipophilicity (estimated XLogP3 ≈ 1.8) [2]. This ~2‑log‑unit increase translates to a 100‑fold higher theoretical partition coefficient, which directly influences membrane permeability and metabolic stability in drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Computed XLogP3 = 3.8 [1]; Reported LogP = 3.47 |
| Comparator Or Baseline | Benzo[d]thiazole‑2‑carbonitrile (CAS 2602‑85‑9); estimated XLogP3 ≈ 1.8 [2] |
| Quantified Difference | ΔLogP ≈ +2.0 (target more lipophilic) |
| Conditions | Computed via PubChem XLogP3 algorithm (release 2021.05.07) [1] and ChemSrc database |
Why This Matters
Higher lipophilicity enhances blood‑brain barrier penetration and oral bioavailability potential, making the compound a preferred starting point for CNS‑targeted or cell‑permeable inhibitor design.
- [1] PubChem. (2025). 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile (CID 70700421) – Computed XLogP3. View Source
- [2] Estimated using PubChem data for benzo[d]thiazole‑2‑carbonitrile (CID 137656) and analogous compounds. View Source
